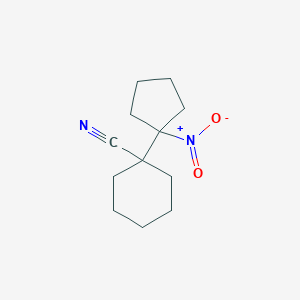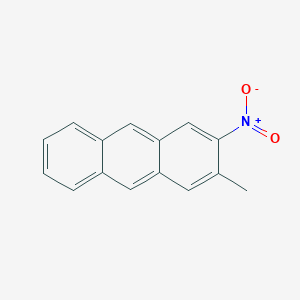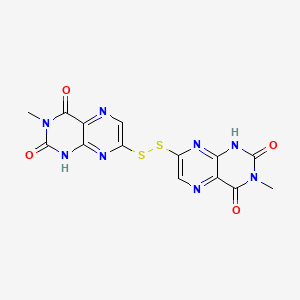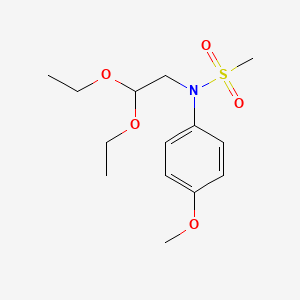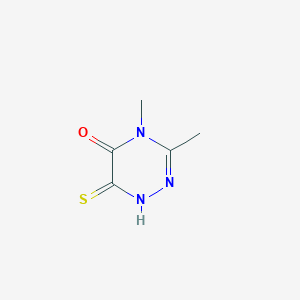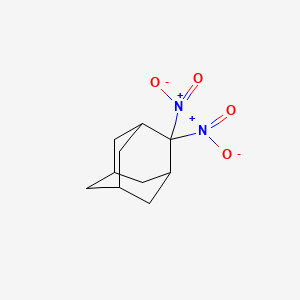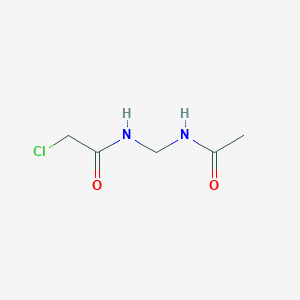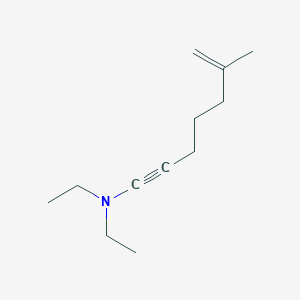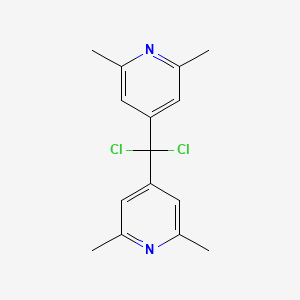
4,4'-(Dichloromethylene)bis(2,6-dimethylpyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is a chemical compound known for its unique structure and properties It consists of two 2,6-dimethylpyridine rings connected by a dichloromethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) typically involves the reaction of 2,6-dimethylpyridine with a dichloromethylene source under controlled conditions. One common method is the reaction of 2,6-dimethylpyridine with dichloromethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) involves its interaction with molecular targets through its pyridine rings and dichloromethylene bridge. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: A precursor and structural analog.
4,4’-Methylenebis(2,6-dimethylpyridine): Similar structure but with a methylene bridge instead of dichloromethylene.
4,4’-Dichloromethylene-bis(2,6-diethylpyridine): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is unique due to its dichloromethylene bridge, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
88237-14-3 |
|---|---|
Molekularformel |
C15H16Cl2N2 |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
4-[dichloro-(2,6-dimethylpyridin-4-yl)methyl]-2,6-dimethylpyridine |
InChI |
InChI=1S/C15H16Cl2N2/c1-9-5-13(6-10(2)18-9)15(16,17)14-7-11(3)19-12(4)8-14/h5-8H,1-4H3 |
InChI-Schlüssel |
HHDZXXLQRWSLDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C(C2=CC(=NC(=C2)C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


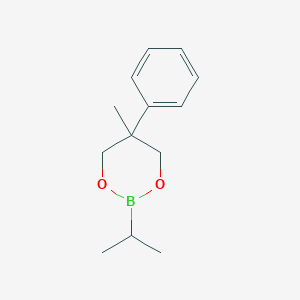
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
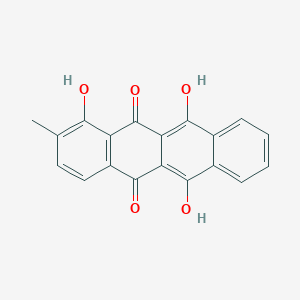
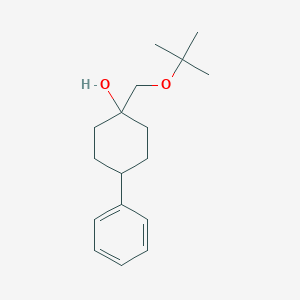
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
